molecular formula C18H17F2N3O2S B2693725 2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887886-52-4

2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2693725
CAS No.: 887886-52-4
M. Wt: 377.41
InChI Key: PTMOITLIFZUQEP-UHFFFAOYSA-N
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Description

2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzimidazole ring fused with a piperidine ring, which is further substituted with a difluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole intermediate. The final step involves the sulfonylation of the piperidine ring using 2,5-difluorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties.

Scientific Research Applications

2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it could inhibit a key enzyme involved in cell division, leading to the suppression of cancer cell growth. The exact molecular pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((2,4-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
  • 2-(1-((2,3-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
  • 2-(1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Uniqueness

2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the sulfonyl group also enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

2-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a benzo[d]imidazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F2N3O2SC_{14}H_{12}F_2N_3O_2S with a molecular weight of 335.32 g/mol. The compound's structure is characterized by:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Benzo[d]imidazole Moiety : An aromatic heterocyclic structure that contributes to the biological activity.
  • Sulfonyl Group : Enhances the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Molecular docking studies have shown that it can bind to specific enzyme active sites, potentially inhibiting their activity. This interaction is crucial for understanding its therapeutic potential against diseases such as cancer and inflammation.

Anticancer Activity

Research has indicated that derivatives of benzo[d]imidazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.

CompoundCancer Cell LineIC50 (µM)
Compound AHCT116 (colon)0.95
Compound BOVCAR-8 (ovarian)1.84
Compound CMCF7 (breast)10.4

Anti-inflammatory Activity

The sulfonyl group in the structure may enhance anti-inflammatory activity by modulating pathways involved in inflammatory responses. Preliminary studies suggest that this compound could inhibit key pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis.

Study 1: Inhibition of Cancer Cell Growth

A study evaluated the efficacy of this compound against several cancer cell lines. The results showed significant inhibition of cell growth, particularly in HCT116 and OVCAR-8 cells, with IC50 values of 0.95 µM and 1.84 µM respectively.

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding affinity of the compound to various receptors involved in cancer progression. The results indicated strong interactions with ATP-binding sites of kinases, suggesting a potential mechanism for its anticancer effects.

Properties

IUPAC Name

2-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c19-13-5-6-14(20)17(11-13)26(24,25)23-9-7-12(8-10-23)18-21-15-3-1-2-4-16(15)22-18/h1-6,11-12H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMOITLIFZUQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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